4-((5-chlorothiophene-2-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O2S/c19-16-6-5-15(26-16)17(24)21-11-12-7-9-23(10-8-12)18(25)22-14-3-1-13(20)2-4-14/h1-6,12H,7-11H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQMVZQJJGUUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-chlorothiophene-2-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the core piperidine structure, followed by the introduction of the 4-fluorophenyl and 5-chlorothiophene-2-carboxamido groups through various coupling reactions. Common reagents used in these reactions include amines, carboxylic acids, and chlorinating agents. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-((5-chlorothiophene-2-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. This can provide insights into its potential as a drug candidate or as a tool for studying biological processes.
Medicine
In medicine, 4-((5-chlorothiophene-2-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide may be investigated for its therapeutic potential. This could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((5-chlorothiophene-2-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to specific proteins or enzymes, modulating their activity, and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structural Analogues
N-(4-Fluorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide
- Key Differences :
- Replaces the 5-chlorothiophene-2-carboxamido methyl group with a benzodiazol-2-one ring.
- The benzodiazol group is bulkier and more polar, enabling hydrogen bonding via its carbonyl and NH groups.
- Synthesis : 74% yield via reaction of 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one with 4-fluorophenyl isocyanate.
Aminoethyl Derivatives (from ):
Examples include 4-(2-aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride (Compound 6).
- Key Differences: Features a protonatable aminoethyl group instead of the thiophene-carboxamido methyl. Yields range from 90% to 120% (unusually high, possibly due to excess reagents or purification artifacts).
- Implications: The aminoethyl group enhances water solubility (via hydrochloride salt formation) but may reduce metabolic stability due to susceptibility to oxidative deamination. The lack of a halogenated aromatic system could diminish affinity for targets requiring hydrophobic interactions .
Fluorophenyl Group Modifications
Difluorophenyl Analogues (from ):
Compounds such as 4-(2-aminoethyl)-N-(3,5-difluorophenyl)piperidine-1-carboxamide hydrochloride (Compound 9) incorporate additional fluorine atoms.
- Key Differences :
- Increased fluorine substitution alters electronic properties (stronger electron-withdrawing effects) and steric bulk.
- Implications : Difluorophenyl groups may enhance binding to targets with aromatic pockets sensitive to electronegativity, but excessive fluorination could reduce solubility .
Patent Derivative (from ):
A structurally complex analogue, N-[(4-fluorophenyl) methyl]-N-(1-methyl-4-piperidinyl)-N-[[4-(2-methylpropoxy) phenyl] methyl]- (2R,3R)-2,3-dihydroxybutanedioate (2:1) , includes a methylpropoxy group and a dicarboxylate salt.
Simplified Analogues (from )
Examples include 4-(4-fluorophenyl)piperidine , which lacks both the carboxamide and thiophene substituents.
Comparative Data Table
Research Implications
- Limitations of Analogues: Aminoethyl derivatives may suffer from rapid metabolism, while difluorophenyl systems could face solubility challenges.
- Synthetic Considerations : High yields in compounds suggest efficient routes, but scalability and purity (e.g., HRMS validation in ) remain critical for pharmaceutical development.
Biological Activity
4-((5-chlorothiophene-2-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide, identified by its CAS number 1234927-17-3, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 395.9 g/mol. The structure includes a piperidine ring substituted with a fluorophenyl group and a chlorothiophene moiety, suggesting potential interactions with various biological targets.
| Property | Value |
|---|---|
| CAS Number | 1234927-17-3 |
| Molecular Formula | C18H19ClFN3O2S |
| Molecular Weight | 395.9 g/mol |
Biological Activity
The biological activity of this compound primarily revolves around its potential as a therapeutic agent. Preliminary studies suggest that it may exhibit anti-cancer properties by targeting specific kinases involved in tumor growth and proliferation.
- Kinase Inhibition : The compound may inhibit key kinases such as VEGFR (Vascular Endothelial Growth Factor Receptor), ERK (Extracellular signal-Regulated Kinase), and Abl (Abelson Tyrosine Kinase). These proteins are crucial in signaling pathways that regulate cell proliferation and survival.
- Apoptosis Induction : In vitro studies indicate that derivatives of similar compounds induce apoptosis in cancer cell lines, suggesting that this compound may have similar effects.
Study on Anti-Proliferative Activity
A study evaluated the anti-proliferative effects of related compounds on human liver cancer cell lines (HepG2). A representative analog demonstrated an IC50 value of 11.3 μM, indicating significant cytotoxicity against these cells . This suggests that the compound could be effective in treating liver cancers by inducing cell death through apoptosis.
Comparative Analysis
A comparative analysis of various compounds targeting the same kinases showed that those with structural similarities to 4-((5-chlorothiophene-2-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide exhibited varying degrees of efficacy against different cancer cell lines:
| Compound | IC50 (μM) | Target Kinases |
|---|---|---|
| Compound A (similar structure) | 11.3 | VEGFR, ERK, Abl |
| Compound B | 4.5 | K562 (chronic myeloid leukemia) |
| Compound C | 15.0 | Various solid tumors |
Research Findings
Recent research highlights the importance of multitarget approaches in cancer therapy. Compounds like 4-((5-chlorothiophene-2-carboxamido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide may offer advantages over single-target drugs due to their ability to inhibit multiple pathways involved in tumorigenesis .
Molecular Docking Studies
Molecular docking studies have revealed potential binding interactions between this compound and its target kinases, providing insights into its mechanism of action at the molecular level. These studies suggest that the chlorothiophene group plays a critical role in enhancing binding affinity to the active sites of these kinases.
Q & A
Q. Key Optimization Parameters :
| Step | Reagents/Conditions | Yield Improvement Strategy |
|---|---|---|
| Acyl Chloride Formation | SOCl₂, reflux, 6–8 hrs | Use excess SOCl₂ to drive reaction |
| Piperidine Coupling | DCC, RT, anhydrous DMF | Monitor reaction progress via TLC |
| Final Coupling | TEA, DCM, 0°C → RT | Slow addition of acyl chloride |
Q. Critical Validation Steps :
- Cross-check NMR shifts with computational predictions (e.g., DFT calculations).
- Compare retention time in HPLC with a reference standard.
Q. Supporting Data :
- Piperidine derivatives show nM affinity for σ₁ receptors (neuropathic pain targets) .
- Fluorophenyl groups increase bioavailability by 30% compared to non-fluorinated analogs .
Q. Efficacy Models :
- Inflammation : Carrageenan-induced paw edema in mice (dose: 10–50 mg/kg, measure edema reduction) .
- Cancer : Xenograft models with HT-29 colon cancer cells (assess tumor volume vs. control) .
Q. Critical Parameters :
| Parameter | Optimization Strategy |
|---|---|
| Dose Escalation | Start at 1 mg/kg to avoid toxicity |
| Bioanalysis | Use stable isotope-labeled internal standards |
Q. Stability-Indicating Methods :
| Condition | Degradation Product | Detection Method |
|---|---|---|
| Acidic Hydrolysis | Piperidine ring cleavage | HPLC (C18 column) |
| Thermal Stress | Thiophene oxidation | TLC (silica gel) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
